4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13437259
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12) |
| Standard InChI Key | OGTKSDHNZZPPJC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCC2=C1C=NN2 |
| Canonical SMILES | CCOC(=O)C1CCCC2=C1C=NN2 |
Introduction
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of approximately 194.23 g/mol . This compound features a tetrahydroindazole structure, which is characterized by a five-membered ring containing nitrogen atoms. The presence of an ethyl ester group contributes to its reactivity and solubility properties, making it useful in various chemical and pharmaceutical applications.
Biological Activities and Potential Applications
Research indicates that 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester exhibits various biological activities, although further studies are needed to fully elucidate its mechanisms of action and therapeutic potential. Its unique structural characteristics make it a candidate for drug development and therapeutic applications.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory conditions. |
| Antimicrobial | Development of antimicrobial agents. |
| Neuroprotective | Potential use in neurodegenerative disease treatment. |
Synthesis Methods
Several methods have been reported for synthesizing 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester, highlighting the versatility of synthetic approaches available for producing this compound. These methods typically involve condensation reactions or cyclization processes.
| Synthesis Method | Description |
|---|---|
| Condensation Reaction | Combination of reactants to form the indazole core. |
| Cyclization Process | Formation of the indazole ring through intramolecular reactions. |
Related Compounds
Several compounds share structural similarities with 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester. Notable examples include:
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